molecular formula C10H15N5O2 B2925533 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 1257551-20-4

2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2925533
CAS RN: 1257551-20-4
M. Wt: 237.263
InChI Key: DQRDROFKBAQJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological and biochemical processes. In

Scientific Research Applications

Adsorption of Heavy Metals

Research indicates that pyrimidine derivatives, such as those structurally related to 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, have been utilized in the adsorption of heavy metals from aqueous solutions. For instance, a study demonstrated the synthesis and application of a pyrimidine-polyamine conjugate anchored to activated carbon for the effective adsorption of Zn²⁺ and Cd²⁺ ions. This approach showcases the potential of pyrimidine derivatives in environmental remediation efforts, specifically in the purification of water contaminated with heavy metals (Garcia-martin et al., 2005).

Synthesis of Functionalized Pyridines

Another study explored the reactivity of 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound closely related to 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, with enaminones. This interaction led to the ring transformation that resulted in the production of functionalized 4-aminopyridines. This process opens up new pathways for the synthesis of diverse pyridine derivatives, which are crucial in the development of pharmaceuticals and other nitrogen-containing organic compounds (Nishiwaki et al., 2006).

Novel Reactivity and Ring Transformation

The unique reactivity of nitropyrimidinone compounds under basic conditions to afford polyfunctionalized pyridones through a novel ring transformation was also reported. This study highlighted the capacity of nitropyrimidinones to undergo transformation and functionalization, leading to a variety of useful organic compounds. Such transformations are valuable in organic synthesis, providing new routes to complex molecules (Nishiwaki et al., 2004).

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-7-3-2-4-14(6-7)10-12-5-8(15(16)17)9(11)13-10/h5,7H,2-4,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRDROFKBAQJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

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